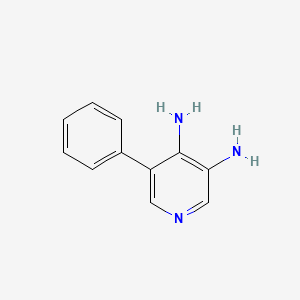

3,4-Diamino-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-7-14-6-9(11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOZISIKXOGUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309392 | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-15-9 | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 3,4 Diamino 5 Phenylpyridine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the skeletal structure of a molecule. The analysis of 3,4-Diamino-5-phenylpyridine would reveal characteristic vibrations originating from the amine groups, the pyridine (B92270) ring, and the phenyl substituent.

The vibrational spectra of this compound are expected to be rich with bands corresponding to the N-H bonds of the two amino groups and the various modes of the substituted pyridine ring.

Amine Vibrations : Primary amines (R-NH₂) typically exhibit two distinct N-H stretching bands in the region of 3300–3500 cm⁻¹. libretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org For this compound, these bands would be clearly visible. Additionally, N-H bending vibrations (scissoring) are expected to appear around 1600 cm⁻¹, potentially overlapping with pyridine ring stretching vibrations. Out-of-plane N-H wagging bands can also be observed, typically as broad absorptions in the 650–900 cm⁻¹ range.

Pyridine Ring Vibrations : The pyridine ring has characteristic stretching vibrations (C=C and C=N) that absorb strongly in the 1400–1630 cm⁻¹ region. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these bands. In 4-phenylpyridine, characteristic pyridine bands are observed around 1595 cm⁻¹. mdpi.com The presence of three substituents (two amino groups and one phenyl group) on the pyridine ring of the target molecule would lead to a complex but interpretable pattern in this region. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are also characteristic and often appear as strong bands in the Raman spectrum. nih.gov For substituted 1,2,4-triazine (B1199460) rings, a related nitrogen-containing heterocycle, a strong Raman band near 770 cm⁻¹ is assigned to this mode. nih.gov Out-of-plane C-H bending vibrations of the pyridine ring are also expected.

Beyond the primary amine and pyridine absorptions, FT-IR and FT-Raman spectroscopy allow for the identification of all key functional groups within the molecule.

N-H Group : As mentioned, the N-H stretching vibrations between 3300 and 3500 cm⁻¹ are a clear indicator of the primary amine groups. libretexts.org The presence of two bands in this region confirms the -NH₂ structure. nih.gov

Aromatic C-H Group : The molecule contains two types of aromatic C-H bonds: those on the pyridine ring and those on the phenyl ring. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

C-N Group : The stretching vibrations of the C-N bonds of the arylamines are expected in the 1250–1360 cm⁻¹ region. In similar heterocyclic amines, an asymmetric C-NH₂ stretching vibration has been identified near 1330 cm⁻¹ in Raman spectra. nih.gov

C=C and C=N Groups : These absorptions, intrinsic to the pyridine and phenyl rings, appear in the 1400–1630 cm⁻¹ fingerprint region. researchgate.net The specific frequencies are sensitive to the electronic effects of the substituents.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | Pyridine, Phenyl | 3000 - 3100 | IR, Raman |

| C=C and C=N Ring Stretch | Pyridine, Phenyl | 1400 - 1630 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | IR |

| C-N Stretch | Aryl Amine | 1250 - 1360 | IR, Raman |

| Ring Breathing | Pyridine | ~770 - 800 | Raman |

| C-H Out-of-Plane Bend | Pyridine, Phenyl | 700 - 900 | IR |

Analysis of Amine and Pyridine Ring Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural assignment of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons.

Aromatic Protons : The molecule has seven aromatic protons. The pyridine ring contains two protons at positions 2 and 6. These would likely appear as distinct singlets or narrow doublets in the downfield region (δ 7.0–8.5 ppm), with their exact shifts influenced by the electronic effects of the adjacent amino and phenyl groups. The five protons of the phenyl ring would typically present as a multiplet between δ 7.0 and 7.6 ppm. rsc.org

Amine Protons : The two NH₂ groups at positions 3 and 4 contain a total of four protons. These protons are often observed as two separate broad singlets due to quadrupole broadening from the nitrogen atom and possible exchange with solvent. nih.gov Their chemical shifts can vary but are generally expected in the δ 3.0–5.5 ppm range. The disappearance of these signals upon the addition of D₂O would confirm their assignment as amine protons. nih.gov

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct carbon signals are expected (5 for the pyridine ring and 6 for the phenyl ring).

Pyridine Carbons : The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen heteroatom and the substituents. The carbons directly bonded to the amino groups (C3 and C4) would be strongly shielded and appear further upfield compared to unsubstituted pyridine. The carbon bearing the phenyl group (C5) and the carbons at the 2 and 6 positions will have their shifts determined by the combined electronic effects. Typical ¹³C NMR chemical shifts for substituted pyridine carbons range from δ 110 to 160 ppm. nih.govsemanticscholar.org

Phenyl Carbons : The phenyl group will show a set of signals in the aromatic region (δ 120–140 ppm). The carbon atom directly attached to the pyridine ring (ipso-carbon) will have a distinct chemical shift, while the ortho, meta, and para carbons will show a characteristic pattern. rsc.org

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2, H-6 | Pyridine | 7.5 - 8.5 | - |

| H (Phenyl) | Phenyl | 7.0 - 7.6 | - |

| NH₂ (at C3, C4) | Amine | 3.0 - 5.5 (broad) | - |

| C-2, C-6 | Pyridine | - | 140 - 155 |

| C-3, C-4 | Pyridine (C-N) | - | 135 - 150 |

| C-5 | Pyridine (C-Ph) | - | 115 - 125 |

| C (Phenyl) | Phenyl | - | 125 - 140 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous structural confirmation. ualberta.ca

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. It would confirm the coupling patterns within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons, such as C3, C4, C5, and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. For instance, the proton at C2 would show an HMBC correlation to C4, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can show through-space correlations between protons that are close to each other, which can help confirm the relative orientation of the substituents. acs.org For example, a NOESY experiment could reveal correlations between the ortho-protons of the phenyl ring and the proton at C6 of the pyridine ring, confirming their proximity.

Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the chemical structure of this compound.

Carbon-13 NMR (¹³C-NMR) Chemical Shifts

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

In the mass spectrum of a pyridine derivative, the molecular ion peak (M+) is a key indicator of its molecular weight. For instance, a related compound, 2-amino-3-cyano-4-methyl-6-phenylpyridine, exhibits a molecular ion peak at m/z 209 (M+, 3.18%), corresponding to the formula C13H11N3. mdpi.com Another derivative showed a molecular ion peak at m/z 244 (M+, 6.88%). mdpi.com

The fragmentation of such molecules often leads to characteristic peaks. A common fragment observed is the phenyl cation [C6H5]+ at m/z 77. mdpi.com This is a stable fragment and its presence is a strong indicator of a phenyl group in the molecule. In some cases, the fragmentation can involve the loss of specific side groups. For example, the mass spectrum of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed a molecular ion at m/z 245, and a peak at m/z 178 indicated the fragmentation of [COCH2CN]+. mdpi.com The analysis of these fragmentation patterns provides valuable information for the structural elucidation of complex heterocyclic compounds. purdue.edu

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-amino-3-cyano-4-methyl-6-phenylpyridine mdpi.com | 209 (M+) | 77 ([phenyl]+), 75 |

| 1-[3-Cyano-4-methyl-6-phenyl]-pyridine-2-yl-(2H)-phthalazine-3,8-dione mdpi.com | 350 (M+) | 77 ([phenyl]+) |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide mdpi.com | 245 (M+) | 178, 150 |

| 4,4'-(4-Chloro Phenyl Pyridine-2,6-diyl) bis (N-2,4- dihydroxy Benzylidene Aniline) ijpbs.com | 612.13 (M+), 614.07 (M+2) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.

The UV-Vis absorption spectra of pyridine derivatives typically show strong absorption bands in the UV region, which are assigned to π–π* and n–π* transitions. cardiff.ac.uk For many complex organic molecules, the spectra exhibit distinct features corresponding to ligand-based π–π* transitions and metal-to-ligand charge-transfer (MLCT) transitions. acs.org For example, in some iridium(III) complexes, a peak around 275–300 nm is attributed to ligand-based π–π* transitions. acs.org The environment, such as the solvent, can affect the optical features of these compounds. bohrium.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can help in assigning the nature of these electronic transitions. cardiff.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Description |

| π–π* Transitions cardiff.ac.ukacs.org | 275-400 | Occur in conjugated systems, involving the promotion of an electron from a π bonding to a π* antibonding orbital. |

| n–π* Transitions cardiff.ac.uk | <400 | Involve the promotion of a non-bonding electron to a π* antibonding orbital. |

| MLCT Transitions acs.orgmdpi.com | 350-450 | Involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. |

| LMCT Transitions acs.org | 25000–27000 cm-1 | Involve the transfer of an electron from a ligand-centered orbital to a metal-centered orbital. |

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For many arylvinylbipyridines, quantum yields can be significant (Φ > 0.2). nih.gov The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, 6-alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles exhibit fluorescence in solution with emission maxima between 432–473 nm and quantum yields up to 29.5%. bohrium.com In some cases, coordination to a metal ion can dramatically alter the fluorescence properties, either quenching or enhancing the emission. nih.gov The immobilization of a fluorescent core in different media can also lead to a partial recovery of fluorescence. acs.org

| Compound/System | Emission Maxima (nm) | Quantum Yield (Φ) | Notes |

| 6-Alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles bohrium.com | 432–473 (solution) | Up to 29.5% | Also shows solid-state fluorescence. |

| Arylvinylbipyridines nih.gov | Varies | > 0.2 | Emission color can span from purple to green/yellow depending on the aryl group and solvent. |

| Palladium Oxazolone Complexes acs.org | Green to Yellow | Up to 28% | Fluorescence is significantly amplified upon complexation with palladium. |

| 3-(10H-phenoxazin-10-yl)-9H-xanthen-9-one (Polymorphs) acs.org | 535, 555, 576 | 51%, 28%, 39% | Different crystal polymorphs exhibit distinct fluorescence properties. |

Investigation of Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

| Compound/Complex | Key Structural Features |

| Pyrazino-phenanthroline ligands mdpi.com | Largely planar in the free state. |

| [Ir(ppy)2(dppn)][PF6] mdpi.com | The dppn ligand exhibits significant longitudinal bending upon coordination to iridium. |

| 7-Phenylbenzo[a]phenazine-5(7H)-one (PBP) researchgate.net | The N-phenyl group is twisted out of the plane by 85° to reduce steric hindrance. |

| Cobalt–Imido Complex princeton.edu | Exhibits an idealized planar geometry with a Co=N bond distance of 1.716(2) Å. |

Analysis of Intermolecular Interactions and Crystal Packing

A definitive crystal structure for this compound has not been reported in the publicly accessible crystallographic literature. However, a detailed analysis of closely related 3,4-diaminopyridine (B372788) (3,4-DAP) derivatives and their salts allows for a predictive understanding of the intermolecular interactions and crystal packing that would likely govern its solid-state architecture. The primary forces expected to direct the supramolecular assembly are strong hydrogen bonds involving the amino groups and the pyridine nitrogen, complemented by π-π stacking interactions contributed by the aromatic rings.

The crystal structures of various salts of 3,4-diaminopyridine, such as the dinitrate, hydrogen succinate, and dihydrogen phosphate, reveal extensive hydrogen-bonding networks. nih.govcambridge.orgscienceopen.com In these structures, the amino groups are consistent and potent hydrogen-bond donors, while the pyridine nitrogen atom frequently acts as a hydrogen-bond acceptor, especially when protonated. nih.govscienceopen.com In the hypothetical crystal structure of this compound, it is anticipated that the two amino groups at the C3 and C4 positions would be actively involved in forming intermolecular hydrogen bonds.

Specifically, one would expect to observe N—H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. Additionally, N—H···N interactions between the amino groups themselves could further stabilize the crystal lattice. The presence of the phenyl substituent at the C5 position may introduce steric effects that influence the preferred hydrogen-bonding patterns, potentially favoring the formation of specific synthons over others.

A summary of the probable intermolecular interactions and their typical geometric parameters, based on the analysis of related structures, is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (Amino) | N (Pyridine) | 2.9 - 3.2 |

| Hydrogen Bond | N-H (Amino) | N (Amino) | 3.0 - 3.3 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.7 - 3.8 |

| π-π Stacking | Phenyl Ring | Phenyl/Pyridine Ring | 3.6 - 4.0 |

Computational and Theoretical Investigations of 3,4 Diamino 5 Phenylpyridine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular systems at the electronic level. For a molecule like 3,4-Diamino-5-phenylpyridine, these calculations can reveal crucial information about its stability, reactivity, and electronic nature.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using methods such as DFT with a specified basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net This process is crucial as all other electronic property calculations depend on an accurately optimized geometry. chemrxiv.org

The optimized structure provides the foundation for understanding the electronic structure, which describes the distribution and energy of electrons within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.405 | N1-C2-C3 | 123.5 |

| C3-C4 | 1.420 | C2-C3-C4 | 118.0 |

| C4-C5 | 1.415 | C3-C4-C5 | 119.2 |

| C5-N1 | 1.340 | C4-C5-N1 | 120.8 |

| C3-N(amino) | 1.370 | C3-C4-N(amino) | 120.5 |

| C4-N(amino) | 1.372 | C4-C3-N(amino) | 120.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. osti.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyridine ring, specifically the amino groups, while the LUMO may be distributed across the pyridine (B92270) and phenyl rings. chemrxiv.orgmdpi.com

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.850 |

| LUMO | -1.250 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the amino groups, identifying them as sites for electrophilic interaction. The hydrogen atoms of the amino groups would exhibit positive potential (blue), indicating sites for nucleophilic interaction. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acs.orgresearchgate.net The stabilization energy, E(2), associated with these interactions quantifies their strength.

Table 3: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π*(C3-C4) | 25.5 |

| LP(1) N (amino) | π*(C5-N1) | 18.2 |

Spectroscopic Property Simulations and Predictions

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Theoretical Vibrational Spectra Prediction (FT-IR, Raman)

Theoretical calculations of vibrational frequencies using DFT can simulate the Fourier-Transform Infrared (FT-IR) and Raman spectra of a molecule. researchgate.netnih.gov By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretching, bending, or torsional motions. nih.gov

For this compound, characteristic vibrational frequencies would include N-H stretching from the amino groups, C-N stretching, and aromatic C-H and C=C stretching from both the pyridine and phenyl rings. Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation. acs.org

Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | 3445 |

| N-H Symmetric Stretch | 3360 | 3355 |

| Aromatic C-H Stretch | 3080 | 3075 |

| C=C/C=N Ring Stretch | 1610 | 1605 |

| N-H Bending | 1580 | 1578 |

Theoretical Electronic Absorption Spectra Prediction (UV-Vis)

The prediction of electronic absorption spectra, commonly known as UV-Vis spectra, is a powerful application of computational quantum chemistry. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and robust method for simulating the excited states of molecules and predicting their UV-Vis spectra with a favorable balance of accuracy and computational cost. researchgate.netfaccts.de The process involves optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and corresponding oscillator strengths (f), which represent the probabilities of electronic transitions. gaussian.com These calculated transitions are often convoluted with a Gaussian function to generate a spectrum that visually resembles an experimental one. faccts.de

For aromatic amines and pyridine derivatives, TD-DFT calculations, often employing hybrid functionals like B3LYP and extended basis sets such as 6-311+G(d,p), have been shown to provide reliable predictions of maximum absorption wavelengths (λmax). researchgate.netnih.gov A computational study on a proton transfer complex involving 3,4-Diaminopyridine (B372788) (3,4-DAP), a close structural analog to the title compound, utilized TD-DFT to assign the observed absorption bands. bohrium.commdpi.com The calculations were performed to understand the electronic transitions within the complex formed between 3,4-DAP and 2,6-dichloro-4-nitrophenol (B181596) (DCNP). bohrium.commdpi.com

In this analogous complex, the electronic absorption bands were attributed to specific molecular orbital transitions. mdpi.com For this compound, theoretical spectra would be expected to arise from π→π* transitions localized on the phenyl and pyridine rings, as well as charge-transfer transitions involving the electron-donating amino groups and the aromatic systems. The specific energies of these transitions would be influenced by the planarity of the molecule and its interaction with the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govbeilstein-journals.org

The table below presents the TD-DFT calculation results for the proton transfer complex of 3,4-Diaminopyridine with DCNP, illustrating the type of data generated in such a theoretical investigation. mdpi.com

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition | Contribution (%) |

|---|---|---|---|---|

| 406 | 379.5 | 0.532 | HOMO → LUMO | 99 |

| 275 | 272.3 | 0.145 | HOMO → LUMO+3 | 87 |

NMR Chemical Shift Predictions

Computational chemistry provides indispensable tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, aiding in structure elucidation and verification. nih.gov Density Functional Theory (DFT) is the most prevalent method for calculating ¹H and ¹³C NMR chemical shifts, typically employing the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance. acs.orgnih.gov The accuracy of these predictions depends heavily on the choice of the functional, basis set, and the method used to account for solvent effects. mdpi.com Recent benchmark studies have identified functionals like WP04 and ωB97X-D, combined with basis sets like 6-311++G(2d,p), as providing high accuracy for ¹H and ¹³C shift predictions when a suitable solvent model is included. mdpi.comgithub.io

For heterocyclic systems like pyridine derivatives, DFT calculations have demonstrated excellent agreement with experimental data. A study involving a cryptand based on 2,6-diaminopyridine (B39239) found that ¹H and ¹³C NMR parameters calculated at the B3LYP/6-31G* level were consistent with experimental values. ingentaconnect.com Similarly, for a dihydropyrimidine (B8664642) derivative, chemical shifts calculated with the B3LYP functional and the 6-311++G(d,p) basis set were in good agreement with measured spectra. researchgate.net

For this compound, a computational approach would first involve a conformational search to identify the lowest energy structure, followed by geometry optimization and then the GIAO NMR calculation. The predicted shifts would then be scaled or referenced against a standard like tetramethylsilane (B1202638) (TMS). A study on a proton transfer complex of 3,4-Diaminopyridine (3,4-DAP) successfully used ¹H and ¹³C NMR spectroscopy to characterize the complex, with DFT calculations supporting the structural interpretation. bohrium.commdpi.com The experimental values from this study serve as a benchmark for what computational predictions would aim to achieve for the title compound.

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2 | 7.72 |

| H-5 | 6.10 | |

| H-6 | 7.45 | |

| ¹³C | C-2 | 144.1 |

| C-3 | 152.0 | |

| C-4 | 130.9 | |

| C-5 | 106.9 | |

| C-6 | 138.8 |

Reactivity and Mechanism Predictions

Computational Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic chemistry, enabling the detailed exploration of reaction pathways. researchgate.net By mapping the potential energy surface, researchers can identify and characterize the geometries and energies of reactants, products, intermediates, and, most critically, transition states. nih.gov This information provides a quantitative understanding of reaction barriers (activation energies), which governs reaction rates and selectivity. frontiersin.org

Computational studies have been instrumental in elucidating mechanisms for the synthesis and functionalization of pyridine-containing molecules. For instance, a DFT study on the gold-catalyzed cycloaddition of cyanamides with enynamides to produce substituted 2,6-diaminopyridines revealed the catalytic cycle and the factors controlling regioselectivity. rsc.org The calculations showed that the pathway leading to the 2,6-diaminopyridine product has a lower activation energy, making it the favored product under mild conditions. rsc.org In another example, the mechanism of C-H activation of 2-phenylpyridine (B120327) by various metal carboxylates was investigated using DFT, which helped to characterize the concerted transition state where hydrogen abstraction and metal-carbon bond formation occur simultaneously. rsc.org

For this compound, computational studies could predict its reactivity in various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. DFT calculations on the C3-thiolation of 3-phenylpyridine, for example, were used to understand the reaction mechanism involving a Zincke imine intermediate, calculating the free energy barriers for each step. nih.gov Such an analysis for the title compound would clarify its kinetic and thermodynamic product distributions in different reactions.

The table below shows calculated activation free energies from a DFT study on the gold-catalyzed synthesis of 2,6-diaminopyridines, demonstrating how computational chemistry quantifies reaction feasibility. rsc.org

| Reactant System | Transition State | Process | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Unsubstituted | A-tsa1 | C-C bond formation (favored) | 19.5 |

| A-tsb1 | C-C bond formation (disfavored) | 20.7 | |

| Electron-Withdrawing Group | C-tsa1 | C-C bond formation (favored) | 17.8 |

| C-tsb1 | C-C bond formation (disfavored) | 19.9 |

Substituent Effects on Electronic Properties and Reactivity

The electronic character and reactivity of an aromatic system are profoundly influenced by its substituents. researchgate.net Computational chemistry offers a quantitative framework to analyze these substituent effects by calculating changes in molecular properties such as orbital energies (HOMO and LUMO), the HOMO-LUMO energy gap, and electron density distribution. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate these properties, thereby tuning the molecule's behavior.

In the case of this compound, the two amino groups at the C3 and C4 positions act as strong EDGs, while the phenyl group at C5 can be further functionalized. The amino groups are expected to increase the electron density of the pyridine ring, raise the energy of the HOMO, and lower the HOMO-LUMO gap. ajchem-a.com This would generally increase the nucleophilicity of the ring, making it more reactive towards electrophiles, and also impact its basicity and coordination ability. researchgate.net

A theoretical study on substituted pyridine-N-oxides using DFT calculations showed that EDGs increase complexation ability, whereas EWGs increase the electron affinity. researchgate.net Another DFT analysis on substituted 2,6-diaminopyridines demonstrated that the interaction energy of hydrogen and halogen bonds could be systematically tuned by substituents on the pyridine ring, with EDGs like -NH₂ strengthening the interactions and EWGs like -NO₂ weakening them. nih.gov These findings highlight how substituents control not only covalent reactivity but also non-covalent interactions. The Hammett sigma constant is often used to correlate these electronic effects with reactivity indices. nih.gov

The following table, based on data from a computational study of substituted bithiophene-bipyridine systems, illustrates how different substituents can alter key electronic properties. ajchem-a.com

| Substituent (X) | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg, eV) |

|---|---|---|---|

| -H (Unsubstituted) | -5.65 | -1.75 | 3.90 |

| -CH₃ | -5.46 | -1.92 | 3.54 |

| -OH | -5.45 | -2.02 | 3.43 |

| -F | -5.78 | -2.08 | 3.70 |

| -NO₂ | -6.17 | -3.07 | 3.10 |

Supramolecular Interaction Modeling

Theoretical Analysis of Hydrogen Bonding Networks

Hydrogen bonds are fundamental non-covalent interactions that govern molecular recognition, crystal engineering, and biological processes. frontiersin.org Computational modeling is essential for the qualitative and quantitative analysis of these interactions. tandfonline.com Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are widely used to characterize hydrogen bonding networks. researchgate.net QTAIM identifies interactions by locating bond critical points (BCPs) in the electron density, while NBO analysis quantifies the stabilization energy (E²) arising from the orbital interaction between a filled donor orbital (lone pair) and an empty acceptor orbital (antibonding orbital). nih.govfrontiersin.org

For this compound, the presence of two amino groups (N-H donors) and a pyridine ring nitrogen (acceptor) provides the capacity to form robust and extensive hydrogen bonding networks. These interactions can include N-H···N bonds between molecules or N-H···O bonds with solvent molecules like water. A computational study of a novel compound containing a 2,4-diaminopyrimidine (B92962) moiety used NBO analysis to reveal the formation of strong, stable N–H···N intermolecular hydrogen bonds. nih.gov The red shift observed in the N-H stretching frequency in the calculated IR spectrum further substantiated the formation of these bonds. nih.gov

Similarly, a detailed investigation of complexes involving 2,6-diaminopyridine used QTAIM analysis to confirm the presence of both hydrogen and halogen bonds, demonstrating how computational tools can dissect complex non-covalent interaction landscapes. nih.gov The analysis of crystal structures of 2,4-diaminopyrimidine complexes with various nitrobenzoic acids has shown that a cyclic hydrogen-bonded motif formed by N-H···O interactions is a recurring and stabilizing feature. researchgate.net For this compound, a similar analysis would be crucial to understanding its solid-state structure and properties.

The table below presents data from an NBO analysis of a nicotinamide-oxalic acid salt, showcasing the stabilization energies calculated for intermolecular hydrogen bonds. frontiersin.org

| Donor NBO (i) | Acceptor NBO (j) | Interaction | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) O5 | σ(N7-H8) | O···H-N | 27.39 |

| LP(1) O2 | σ(N23-H24) | O···H-N | 12.56 |

| LP(1) O2 | σ(C22-H26) | O···H-C | 1.08 |

| LP(1) O4 | σ(C1-H6) | O···H-C | 0.54 |

Computational Studies of π-π Stacking Interactions

The non-covalent interactions of this compound, particularly π-π stacking, are crucial for understanding its supramolecular chemistry and its behavior in condensed phases. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. numberanalytics.com Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are frequently employed to model and analyze π-π stacking interactions. scirp.org

In the case of this compound, the aromatic nature of both the pyridine and the phenyl rings facilitates π-π stacking. These interactions are primarily driven by a balance of electrostatic and dispersion forces. numberanalytics.com The amino substituents on the pyridine ring introduce additional complexity, potentially participating in hydrogen bonding that can either compete with or reinforce the π-π stacking arrangements. rsc.org

Computational studies on similar aromatic and heterocyclic systems have shown that parallel-displaced and T-shaped geometries are the most common and energetically favorable stacking conformations. scirp.org For this compound, theoretical calculations would involve constructing potential energy surfaces for a dimer of the molecule. This is achieved by systematically varying the distance and relative orientation of the two interacting molecules to identify the most stable configurations.

The presence of the electron-donating amino groups and the phenyl ring on the pyridine core influences the quadrupole moment of the aromatic system, which in turn dictates the preferred stacking geometry and interaction energy. It is anticipated that the π-system of this compound would engage in significant stacking interactions, a feature that is important in the design of materials with specific electronic or self-assembly properties. chemrxiv.org The interaction energy in such stacked dimers is a key parameter derived from these computational studies. While specific data for this compound is not available, representative interaction energies for stacked phenylpyridine systems are typically in the range of a few to several kcal/mol.

Table 1: Representative Geometries for π-π Stacking Interactions

| Stacking Geometry | Interplanar Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) |

| Parallel-displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.5 to -5.0 |

| T-shaped | 4.5 - 5.0 | N/A | -2.0 to -4.0 |

| Sandwich | 3.5 - 4.0 | 0 | Unfavorable (repulsive) |

Note: The data in this table are representative values for similar aromatic systems and are intended for illustrative purposes, as specific computational data for this compound is not publicly available.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties is essential for identifying candidate molecules for applications in optoelectronics and photonics. nih.gov Organic molecules with significant NLO responses typically possess a π-conjugated system substituted with electron-donating (D) and electron-accepting (A) groups, leading to a large change in dipole moment upon electronic excitation. analis.com.my The structure of this compound, featuring electron-donating amino groups and a π-conjugated phenyl-pyridine system, suggests its potential as an NLO material.

Computational methods, particularly DFT, are widely used to calculate the NLO properties of molecules. researchgate.net The key parameters of interest are the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies involve optimizing the molecular geometry and then calculating the electronic properties, such as the dipole moment (μ), polarizability (α), and hyperpolarizability (β), using a suitable level of theory and basis set. nanobioletters.com

For this compound, the two amino groups act as strong electron donors, and the pyridine ring, being electron-deficient, can act as an acceptor. The phenyl group extends the π-conjugation, which is favorable for NLO activity. The arrangement of these groups can lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions, which is a hallmark of high-performance NLO molecules.

The theoretical evaluation would involve calculating the components of the hyperpolarizability tensor and then determining the magnitude of the total hyperpolarizability (β_tot). The results are often compared to a standard NLO material, such as urea, to gauge their relative performance. researchgate.net While specific calculated values for this compound are not documented in the available literature, studies on similar donor-acceptor substituted pyridines indicate that such molecules can exhibit significant NLO responses.

Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Pyridine System

| Parameter | Symbol | Calculated Value |

| Dipole Moment | μ (D) | 5.82 |

| Mean Polarizability | α (esu) | 25.4 x 10⁻²⁴ |

| First Hyperpolarizability | β_tot (esu) | 45.7 x 10⁻³⁰ |

Note: The data in this table are illustrative values for a structurally related donor-acceptor pyridine derivative, as specific computational data for this compound is not publicly available. The values are typically calculated using DFT methods.

Chemical Reactivity and Mechanistic Studies of 3,4 Diamino 5 Phenylpyridine

Reactivity of Amine Moieties

The presence of two adjacent amino groups on the pyridine (B92270) ring dictates a significant portion of the reactivity of 3,4-Diamino-5-phenylpyridine. These ortho-diamines are nucleophilic and readily participate in reactions typical of primary aromatic amines.

Condensation Reactions with Carbonyl Compounds

The vicinal diamino groups of this compound can react with a variety of carbonyl compounds, including aldehydes and ketones, to form Schiff bases and subsequently undergo cyclization. For instance, condensation with α,β-unsaturated carbonyls can lead to the formation of fused heterocyclic systems. This reactivity is a cornerstone for synthesizing more complex molecular architectures.

Acylation and Alkylation Reactions

The amino groups of this compound are susceptible to acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides, introduces an acyl group onto one or both nitrogen atoms. ambeed.com Similarly, alkylation with alkyl halides can introduce alkyl substituents. ambeed.com These reactions are fundamental for modifying the electronic and steric properties of the molecule, which can influence its biological activity and further reactivity. For example, the synthesis of 5H-imidazo[4,5-c]pyridines can be followed by alkylation using reagents like 4-chlorobenzyl or butyl bromide under basic conditions. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridines, Pyrido[3,4-b]pyrazines)

The ortho-diamine functionality is particularly useful for constructing fused heterocyclic rings through cyclocondensation reactions. This is a key strategy for the synthesis of biologically relevant scaffolds.

Imidazo[4,5-c]pyridines: The reaction of this compound with various reagents can lead to the formation of the imidazo[4,5-c]pyridine core structure. One common method involves the reaction with aldehydes. For instance, reductive cyclization with aromatic aldehydes in the presence of sodium dithionite (B78146) is an efficient one-step method. researchgate.net Another approach involves the reaction with ethyl cyanoacetate, which leads to the formation of N-substituted 2-cyanomethylimidazo[4,5-b]pyridines. irb.hr The synthesis of 2-substituted imidazo[4,5-c]pyridines can also be achieved by reacting 3,4-diaminopyridine (B372788) with the sodium bisulfite adduct of corresponding benzaldehydes. nih.gov

Pyrido[3,4-b]pyrazines: The condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, is a standard method for the synthesis of pyrido[3,4-b]pyrazines. This reaction proceeds through the initial formation of a diimine, which then undergoes cyclization and aromatization to yield the fused pyrazine (B50134) ring.

| Reactant | Reagent(s) | Product | Reference |

| 3,4-Diaminopyridine | Aromatic aldehydes, Na2S2O4 | 2-Aryl-1H-imidazo[4,5-c]pyridines | researchgate.net |

| 3,4-Diaminopyridine | Na2S2O5 adduct of benzaldehydes | 5H-Imidazo[4,5-c]pyridines | nih.gov |

| N-substituted 2-cyanomethylimidazo[4,5-b]pyridines | Substituted aromatic benzaldehydes | Acrylonitrile derivatives | irb.hr |

| 3,4-Diaminopyridine | α-Dicarbonyl compounds | Pyrido[3,4-b]pyrazines |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-rich due to the presence of the two powerful electron-donating amino groups. This significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

The amino groups strongly activate the pyridine ring towards electrophilic aromatic substitution (EAS). ambeed.com The directing effect of the amino groups, which are ortho, para-directing, combined with the inherent reactivity of the pyridine ring positions, will determine the site of substitution. Due to the presence of the amino groups at the 3- and 4-positions, the C-2 and C-6 positions are expected to be the most activated towards electrophiles. However, steric hindrance from the adjacent phenyl group at C-5 might influence the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ambeed.comresearchgate.net

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

While the electron-rich nature of the pyridine ring in this compound generally disfavors nucleophilic aromatic substitution (SNA_r), this type of reaction can occur if the ring is suitably activated. wikipedia.org Activation is typically achieved by the presence of strong electron-withdrawing groups, which are not present in the parent molecule. However, if the pyridine nitrogen is quaternized or if a leaving group is present at an activated position (ortho or para to the ring nitrogen), nucleophilic attack becomes more feasible. wikipedia.orgnih.gov For instance, the presence of a good leaving group like a halide at the 2- or 6-position could allow for displacement by a strong nucleophile.

Reactivity of the Phenyl Substituent

The presence of the phenyl group at the 5-position of the 3,4-diaminopyridine core introduces a site for reactions characteristic of benzene (B151609) derivatives, albeit influenced by the electronic properties of the heterocyclic system.

The phenyl substituent of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. researchgate.net The regiochemical outcome of such substitutions is dictated by the interplay of electronic and steric effects imparted by the diaminopyridine moiety. The pyridine ring itself is electron-withdrawing, which tends to deactivate attached aromatic rings towards electrophilic attack. Conversely, the two amino groups on the pyridine ring are strongly activating, electron-donating groups. This electron donation can be transmitted to the phenyl ring, potentially activating it towards EAS.

The directing effect of the diaminopyridine substituent on the phenyl ring would favor substitution at the ortho- and para-positions. However, the ortho-positions are sterically hindered by the adjacent pyridine ring. Therefore, electrophilic attack is most likely to occur at the para-position of the phenyl ring, which is electronically activated and sterically accessible. While specific studies on this compound are not prevalent, the principles of EAS on substituted benzenes provide a strong predictive framework. researchgate.net Highly regioselective ortho-halogenations have been observed in 2-phenylpyridines, where the pyridine nitrogen acts as a directing group. mdpi.com In the case of this compound, the amino groups are expected to be the dominant directing influence.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,4-Diamino-5-(4-nitrophenyl)pyridine | The nitro group is directed to the sterically accessible and electronically activated para-position. |

| Halogenation | Br₂/FeBr₃ | 3,4-Diamino-5-(4-bromophenyl)pyridine | The bromine atom is directed to the para-position due to a combination of steric and electronic factors. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3,4-Diamino-5-(4-acylphenyl)pyridine | The acyl group attaches at the least hindered, activated para-position. The amino groups may require protection. |

Reaction Mechanisms and Pathways

The unique arrangement of functional groups in this compound—specifically the vicinal diamines—governs its participation in complex reaction mechanisms, leading to the formation of diverse heterocyclic structures.

The adjacent amino groups at the C3 and C4 positions serve as a potent binucleophile for constructing fused heterocyclic rings. This reactivity is a cornerstone of polycyclic heteroaromatic compound synthesis. acs.org A classic example is the condensation with 1,2-dicarbonyl compounds or their synthetic equivalents to form a new pyrazine ring fused to the pyridine core, yielding a pteridine (B1203161) derivative. nih.gov

The mechanism proceeds through a two-step condensation. Initially, one of the amino groups attacks a carbonyl group, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine). An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic fused heterocyclic system. The synthesis of pyran-dithiolene precursors and their subsequent condensation with diamines to form pteridin-like structures highlights this mechanistic pathway. nih.gov

Regioselectivity: In reactions with unsymmetrical reagents, the issue of regioselectivity arises. For instance, when this compound reacts with an unsymmetrical α-keto-ester to form a fused heterocycle, two potential regioisomers can be formed. The outcome is determined by which amino group (at C3 or C4) reacts with which carbonyl group (the ketone or the ester). The relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl carbons dictate the major product. Studies on the condensation of diamines with keto-esters have shown that the reaction can be highly regioselective, though sometimes mixtures of isomers are obtained. nih.gov The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in similar heterocyclic syntheses. organic-chemistry.org

| Reactants | Possible Products | Controlling Factors |

|---|---|---|

| This compound + Ethyl 2-oxopropanoate | Product A (Attack of 4-NH₂ on ketone) | Relative nucleophilicity of C3-NH₂ vs. C4-NH₂. Steric hindrance. Reaction conditions (solvent, temperature). nih.govorganic-chemistry.org |

| Product B (Attack of 3-NH₂ on ketone) |

Stereoselectivity: While this compound itself is achiral, it can be a component in stereoselective transformations. Chiral vicinal diamines are widely used as ligands in asymmetric catalysis or as organocatalysts. sigmaaldrich.com For example, chiral diamine catalysts have been shown to effectively control the stereoselective synthesis of the anticoagulant warfarin. nih.gov In such cases, the diamine creates a chiral environment that directs an incoming reagent to one face of the substrate over the other. If this compound were to be used as a ligand for a metal catalyst, the steric bulk of the 5-phenyl group would be expected to play a significant role in influencing the stereochemical outcome of the catalyzed reaction. Furthermore, reactions that create a new chiral center on the molecule can exhibit stereoselectivity depending on the reagents and conditions used. mdpi.comacs.org

The efficiency, yield, and selectivity of reactions involving this compound are profoundly influenced by the choice of catalysts and reaction conditions.

Catalysts: Transition metal catalysts are pivotal in many transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a primary method for forming the C-C bond between the pyridine core and the phenyl substituent. rsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed catalysts, with the selection impacting reaction efficiency. rsc.org Copper-based catalysts are also significant, particularly in halogenation reactions and C-O cross-coupling. mdpi.com In some syntheses of related pyridine derivatives, nanomagnetic catalysts have been used to facilitate efficient, one-pot multicomponent reactions under solvent-free conditions, offering advantages in terms of cost-effectiveness and reusability. kemdikbud.go.id

Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time are critical for optimizing reaction outcomes. In Suzuki-Miyaura reactions, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) can dramatically affect the yield and chemoselectivity. rsc.org For example, studies on the synthesis of substituted pyrazoles have demonstrated that aprotic solvents like DMAc can lead to higher regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Similarly, the hydrogenation of pyridines to piperidines can be achieved using various metal catalysts (e.g., Cobalt, Ruthenium, Iridium), with the conditions (pressure, temperature) being tailored to the specific substrate and desired stereoselectivity. mdpi.com The development of efficient synthetic protocols often involves careful optimization of these conditions to maximize yield and minimize side products. mdpi.com

| Reaction Type | Catalyst System | Typical Conditions | Effect on Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ (5 mol%) | K₃PO₄ (base), Toluene, 100 °C | Good yields (58-74%) and high chemoselectivity for diarylpyridines. rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (base), Toluene, 100 °C | Moderate yields (49-64%) for mono-arylated pyridines. rsc.org |

| Pyridine Synthesis (Multicomponent) | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Solvent-free, 110 °C | High yields and short reaction times; catalyst is reusable. kemdikbud.go.id |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Specific to substrate | Enables stereoselective reduction of pyridinium (B92312) salts to chiral piperidines. mdpi.com |

Coordination Chemistry of 3,4 Diamino 5 Phenylpyridine

Ligand Design and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 3,4-Diamino-5-phenylpyridine possesses three potential donor sites: the pyridine (B92270) ring nitrogen and the two amino group nitrogens. The presence of the bulky phenyl group at the 5-position introduces significant steric and electronic effects that influence its coordination behavior.

Diaminopyridine ligands can coordinate to metal ions in several ways. The specific coordination mode depends on the position of the amino groups on the pyridine ring, the nature of the metal ion, and the reaction conditions. In the case of this compound, the two amino groups are in ortho positions to each other, making them ideally situated for chelation to a metal center, forming a stable five-membered ring.

The primary coordination is expected to occur through the two nitrogen atoms of the vicinal amino groups, leading to a bidentate chelate. This mode of coordination is common for ligands with adjacent donor atoms. The pyridine nitrogen, while a potential coordination site, is less likely to be involved in chelation simultaneously with both amino groups due to the strain it would create in the resulting ring structures. However, it could potentially act as a bridging site to another metal center, leading to the formation of polynuclear complexes.

The phenyl group at the 5-position is expected to exert a significant steric influence, potentially hindering the approach of bulky metal precursors or other ligands to the coordination sphere. Electronically, the phenyl group is weakly electron-withdrawing through inductive effects but can participate in π-stacking interactions, which could influence the crystal packing of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with diaminopyridine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's stoichiometry and geometry.

While specific synthetic procedures for this compound complexes are not extensively documented, general methods for related diaminopyridine ligands can be extrapolated. The synthesis would typically involve the following steps:

Dissolving this compound in a suitable solvent, such as ethanol, methanol, or a mixture of solvents.

Adding a solution of the desired transition metal salt (e.g., CoCl₂, Ni(OAc)₂, CuSO₄, K₂PtCl₄, Zn(NO₃)₂, Cd(OAc)₂) to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio.

The reaction mixture is then typically stirred at room temperature or refluxed for a period to ensure the completion of the reaction.

The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The general reaction can be represented as: M(X)₂ + n(this compound) → [M(this compound)ₙ]X₂ (where M = Co, Ni, Cu, Pt, Zn, Cd; X = counter-ion like Cl⁻, OAc⁻, SO₄²⁻, etc.; n = 1 or 2)

Based on studies of other diaminopyridines, octahedral or square-planar geometries are commonly observed for the resulting complexes, depending on the metal ion and its coordination number. For instance, Co(II), Ni(II), and Cu(II) often form octahedral complexes, while Pt(II) typically adopts a square-planar geometry. jchps.comscirp.orgnih.govasianpubs.orgcyberleninka.ruafricanjournalofbiomedicalresearch.com Zn(II) and Cd(II) complexes are often tetrahedral or octahedral. cyberleninka.ruscispace.comscite.ai

The characterization of newly synthesized metal complexes is essential to determine their structure, composition, and properties. A combination of analytical and spectroscopic techniques is typically employed.

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which helps in confirming the stoichiometry of the ligand and metal in the complex.

Molar Conductivity Measurements: These measurements, usually carried out in a suitable solvent like DMF or DMSO, help to determine the electrolytic nature of the complexes. scirp.org For example, low conductivity values suggest non-electrolytic complexes where the anions are coordinated to the metal ion, while higher values indicate electrolytic complexes where the anions are not part of the primary coordination sphere.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)). scirp.org

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Synthesis of Transition Metal Complexes (e.g., Co, Ni, Cu, Pt, Zn, Cd)

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic techniques are powerful tools for elucidating the coordination environment of the metal ion and the nature of the metal-ligand bond.

Vibrational Spectroscopy (FT-IR):

Infrared spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. Key vibrational bands of this compound are expected to shift upon complexation.

ν(N-H) Vibrations: The N-H stretching vibrations of the amino groups, typically observed in the 3400-3200 cm⁻¹ region, are expected to shift to lower frequencies upon coordination to a metal ion. This shift is due to the donation of the lone pair of electrons from the nitrogen atom to the metal, which weakens the N-H bond.

δ(NH₂) Bending Vibrations: The in-plane bending vibrations of the amino groups, usually found around 1600 cm⁻¹, would also be affected by coordination.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (ν(C=C) and ν(C=N)) in the 1600-1400 cm⁻¹ region may also shift upon complexation, particularly if the pyridine nitrogen is involved in coordination, although this is less likely in a chelating mode with the two amino groups.

ν(M-N) Vibrations: The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to new vibrational bands in the far-infrared region (typically 500-300 cm⁻¹), which can be assigned to M-N stretching vibrations.

The following table summarizes the expected shifts in the IR spectra of this compound upon complexation, based on data from related diaminopyridine complexes.

| Functional Group | Free Ligand (cm⁻¹) (Expected) | Complex (cm⁻¹) (Expected) | Inference |

| ν(N-H) | ~3400-3200 | Shift to lower frequency | Coordination of amino groups |

| δ(NH₂) | ~1620 | Shift in position | Coordination of amino groups |

| Pyridine Ring | ~1600-1400 | Minor shifts | Indicates non-coordination of pyridine N in a chelating mode |

| New Bands | - | ~500-300 | Formation of M-N bonds |

Electronic Spectroscopy (UV-Vis):

Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.

Intra-ligand Transitions: The UV-Vis spectrum of the free this compound ligand is expected to show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the pyridine and phenyl rings. iosrjournals.org Upon complexation, these bands may shift, and their intensities might change.

d-d Transitions: For transition metal complexes with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands are expected in the visible region. These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. scirp.org For example, octahedral Ni(II) complexes typically show three d-d transitions.

Charge-Transfer Transitions: Metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands may also be observed. These are generally more intense than d-d transitions. For instance, complexes of Pt(II) with aminopyridine ligands have been shown to exhibit MLCT bands. nih.govacs.org

The table below provides a hypothetical summary of the electronic spectral data for transition metal complexes of this compound, based on literature for analogous compounds.

| Metal Ion | Geometry (Hypothetical) | Expected d-d Transitions (nm) | Expected Charge-Transfer Transitions (nm) |

| Co(II) | Octahedral | ~500-600, ~1100-1200 | <400 |

| Ni(II) | Octahedral | ~600-700, ~900-1000, ~1100-1200 | <400 |

| Cu(II) | Distorted Octahedral | Broad band ~600-800 | <400 |

| Pt(II) | Square Planar | ~400-500 | ~300-400 (MLCT) |

| Zn(II) | Tetrahedral/Octahedral | No d-d transitions | <350 (LMCT) |

| Cd(II) | Tetrahedral/Octahedral | No d-d transitions | <350 (LMCT) |

X-ray Crystallography of Metal-3,4-Diamino-5-phenylpyridine Complexes

In a notable example, the crystal structure of a rhodium(III) complex, [CpRhCl(L)] (where L is a derivative of a pyridyl azine ligand and Cp is pentamethylcyclopentadienyl), was determined. The rhodium center in this complex adopts a pseudo-octahedral geometry. The ligand coordinates to the rhodium atom in a bidentate fashion through the pyridine nitrogen and an azine nitrogen atom. researchgate.net The calculated geometry of a similar rhodium complex using DFT B3LYP method showed good agreement with experimental data for rhodium complexes containing chloride, pentamethylcyclopentadienyl, and quinolin-8-olate ligands. researchgate.net

Similarly, the synthesis and structural characterization of iridium(III) and rhodium(III) complexes with C8-metalated theophylline (B1681296) ligands have been reported. The molecular structures of these complexes were confirmed by single-crystal X-ray diffraction, revealing the coordination of the metal to the carbon and nitrogen atoms of the heterocyclic ligands. sci-hub.se

In the context of ruthenium complexes, single-crystal X-ray diffraction studies have been instrumental in elucidating their structures. For instance, the molecular structures of heteroleptic Ru(II) complexes, such as [Ru(bpy)₂(L)]²⁺ where L is a benzimidazole-quinoline derivative, have been determined. ias.ac.in These studies revealed a distorted octahedral geometry around the Ru(II) center. ias.ac.in The Ru-N bond lengths provide insight into the nature of the coordination; for example, in one such complex, the Ru-N6 bond distance was found to be 2.051(7) Å. ias.ac.in

Furthermore, X-ray diffraction has been used to characterize iridium(III) complexes containing pyrazino-phenanthroline ligands like dppn (benzo[i]dipyrido[3,2-a:2',3'c]phenazine). The crystal structure of [Ir(ppy)₂(dppn)][PF₆] (where Hppy is 2-phenylpyridine) showed that the dppn ligand bends significantly upon coordination to the iridium(III) center. mdpi.com The complex crystallizes in the triclinic space group P-1, with two unique cationic complexes in the asymmetric unit. mdpi.com

The structural analysis of dinuclear cyclometalated Ir(III) complexes has also been accomplished using X-ray crystallography. The molecular structures of complexes with the general formula {Ir(ppy)₂(μ-BL)}₂₂, where BL is a bridging ligand like 1,2-bis(4-pyridyl)ethane, were established, revealing their metallamacrocyclic nature. nih.gov

These crystallographic studies are crucial for understanding the structure-property relationships in these coordination compounds, providing a solid foundation for interpreting their electronic and photophysical properties.

Electronic and Electrochemical Properties of Coordination Compounds

Redox Behavior and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of coordination compounds, providing insights into the electron transfer processes and the stability of different oxidation states. preprints.org

Ruthenium Complexes: The redox behavior of ruthenium(II) polypyridyl complexes has been extensively studied. For instance, heteroleptic Ru(II) photosensitizers have been characterized by CV to understand their spectral and redox properties in comparison to the classic [Ru(bpy)₃]²⁺. ias.ac.in The introduction of different substituents on the ligands can significantly influence the redox potentials. mdpi.comresearchgate.net For example, in a series of cyclometalated ruthenium(II) complexes with 2-arylbenzimidazoles, an increase in the electron-donating nature of the substituent leads to a decrease in the redox potential of the complex. mdpi.comresearchgate.net The highest occupied molecular orbital (HOMO) in these complexes is often localized on the ruthenium d-orbitals and the C^N ligand, while the lowest unoccupied molecular orbital (LUMO) is primarily on the N^N ligand. mdpi.comresearchgate.net Therefore, modifying the electronic structure of the ligand directly impacts the HOMO-LUMO gap and, consequently, the redox potentials. mdpi.comresearchgate.net

Ruthenium(III) complexes of N-(aryl)picolinamide have been shown to exhibit a ruthenium(III)/ruthenium(IV) oxidation potential in the range of 0.89 to 1.21 V vs. SCE and a ruthenium(III)/ruthenium(II) reduction potential between -0.22 and -0.41 V vs. SCE. rsc.org

Rhodium Complexes: The electrochemical properties of rhodium complexes have also been a subject of investigation. For [Cp*Rh] complexes supported by a hybrid phosphine-imine ligand, CV data showed that a rhodium(III) chloride complex undergoes a two-electron reduction at –1.19 V versus the ferrocenium/ferrocene couple. nsf.gov In contrast, the analogous acetonitrile (B52724) rhodium(III) complex exhibits two sequential one-electron reductions at –0.93 V and –1.16 V, corresponding to the Rh(III)/Rh(II) and Rh(II)/I) couples, respectively. nsf.gov For some anticancer rhodium complexes, the first reduction step was found to be quasi-reversible, with potentials becoming more positive as the cyclopentadienyl (B1206354) ring is extended. bham.ac.uk

Iridium Complexes: The redox potentials of iridium(III) complexes have been studied by cyclic voltammetry. For a series of iridium(III) complexes, the oxidation potentials were found to be cathodically shifted compared to their cyclic counterparts, indicating higher-lying HOMO levels in the acyclic diaminocarbene (ADC) complexes. rsc.org In dinuclear cyclometalated Ir(III) complexes, CV experiments revealed weakly interacting "Ir(ppy)₂" units when bridged by certain ligands. nih.gov However, a dimer with a diimine-based bridge showed two accessible reversible reduction couples separated by 570 mV, indicating the stability of the one-electron reduced species. nih.gov

Other Metal Complexes: The redox behavior of iron(II) complexes with tetradentate NHC/pyridine hybrid ligands has been shown to have oxidation potentials that correlate linearly with the number of NHC moieties coordinated to the iron center. researchgate.net In a study of heterodinuclear iron/rhenium complexes, cyclic voltammetry revealed two quasi-reversible oxidations corresponding to the formation of the monocation and dication. academie-sciences.fr

Table 1: Selected Redox Potentials of Metal Complexes

| Complex | Redox Process | Potential (V vs. ref) | Reference Electrode |

|---|---|---|---|

| [CpRhCl(P-N)] | Rh(III)/Rh(I) | -1.19 | Fc⁺/Fc |

| [CpRh(NCCH₃)(P-N)]²⁺ | Rh(III)/Rh(II) | -0.93 | Fc⁺/Fc |

| [Cp*Rh(NCCH₃)(P-N)]²⁺ | Rh(II)/Rh(I) | -1.16 | Fc⁺/Fc |

| [Ru(L-H)₃] | Ru(III)/Ru(IV) | 0.89 to 1.21 | SCE |

| [Ru(L-H)₃] | Ru(III)/Ru(II) | -0.22 to -0.41 | SCE |

Photophysical Properties (e.g., Luminescence)

The photophysical properties of coordination compounds, particularly their luminescence, are of great interest for applications in areas such as lighting, sensing, and photoredox catalysis. units.it These properties are intrinsically linked to the electronic structure of the complexes, which can be tuned by modifying the metal center and the surrounding ligands.

Ruthenium Complexes: Ruthenium(II) polypyridyl complexes are well-known for their luminescent properties, which typically arise from metal-to-ligand charge-transfer (MLCT) excited states. units.it The emission characteristics can be finely tuned by altering the ligands. For example, heteroleptic Ru(II) complexes have shown relatively long-lived emissive ³MLCT states with bathochromic shifts compared to [Ru(bpy)₃]²⁺. ias.ac.in However, they may also exhibit weak quantum yields, suggesting the presence of non-radiative decay pathways. ias.ac.in The luminescence of some ruthenium complexes is highly dependent on the solvent, with changes in solvent polarity leading to significant shifts in the emission maximum and enhancements in the luminescence quantum yield. researchgate.net This is often attributed to the relative stabilities of different low-lying MLCT excited states in various environments. researchgate.net Increasing the electron-donating character of substituents on the ligands can cause a red shift in the emission bands and a decrease in the excited-state lifetime. mdpi.comresearchgate.net

Iridium Complexes: Iridium(III) complexes are another important class of luminescent compounds, often exhibiting bright phosphorescence due to strong spin-orbit coupling. rsc.org The emission color and efficiency can be controlled by the choice of cyclometalating and ancillary ligands. chemrxiv.orgresearchgate.netchemrxiv.org For instance, replacing a bipyridine ligand with a sigma-donating diamine ligand can lead to a hypsochromic (blue) shift in the emission. chemrxiv.orgresearchgate.net Some iridium complexes exhibit dual emissions from MLCT states associated with different ligands. researchgate.net The nature of the excited state can be complex, sometimes involving a mixture of ³MLCT, ligand-to-ligand charge transfer (³LLCT), and ligand-centered (³LC) states. ucentral.cl

Other Metal Complexes: While ruthenium and iridium complexes have been the most studied, other transition metals are also being explored for their luminescent properties. For example, a chromium(0) complex with diisocyanide ligands has been shown to exhibit ³MLCT luminescence in solution at room temperature. units.it Rhenium(I) complexes with pyridinylbenzoimidazole ligands also display luminescence, with the emission character being tunable by altering the ancillary ligands. acs.org

Table 2: Photophysical Data for Selected Metal Complexes

| Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|

| Ru(bpy)₂(L1) | ~715 | ~0.299 | 181.57 |

| Ru(bpy)₂(L2)₂ | ~715 | ~0.295 | 198.89 |

| [Ru(bpy)₂(dppp2)]²⁺ in CH₃CN | 752 | - | - |

| [Ru(bpy)₂(dppp2)]²⁺ in CH₂Cl₂ | 653 | - | - |

| Cr(0) diisocyanide complex | 630 | 0.001 | 2.2 |

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure

Theoretical studies, primarily using Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the metal-ligand bonding, electronic structure, and photophysical properties of coordination compounds. These computational methods complement experimental data and provide insights that are often difficult to obtain through experiments alone.

Bonding Analysis: DFT calculations can be used to analyze the nature of the metal-ligand bond. For instance, in a study of lead(II) complexes with macrocyclic ligands, a Natural Energy Decomposition Analysis (NEDA) revealed a strong electrostatic character in the bonding. mdpi.com The charge transfer contribution was significant for neutral ligands and varied with different donor groups, confirming the superiority of carboxylate oxygen and aromatic nitrogen donors. mdpi.com For iridium(III) complexes with acyclic diaminocarbene (ADC) ligands, theoretical investigations have confirmed that the transformation of an isocyanide to an ADC ligand increases the contribution of the iridium d-orbitals to the HOMO, leading to a smaller HOMO-LUMO gap. rsc.org

Electronic Structure and Spectra: DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate the electronic structure and predict the absorption and emission spectra of metal complexes. mdpi.comacs.orgresearchgate.net These calculations help in assigning the character of electronic transitions, such as MLCT, LLCT, or intraligand (IL) transitions. For example, in a series of cyclometalated ruthenium(II) complexes, DFT calculations showed that the HOMO is localized on the ruthenium d-orbitals and the C^N ligand, while the LUMO is mainly on the N^N ligand. mdpi.comresearchgate.net This understanding of the frontier molecular orbitals is crucial for explaining the observed optical and electrochemical properties. mdpi.comresearchgate.net

In a study of rhenium(I) pyridinylbenzoimidazole complexes, TD-DFT calculations were used to determine the character of the lowest lying absorption and emission transitions. acs.org The calculations showed that the nature of these transitions could be tuned from MLCT/LLCT to a mix of MLCT/LLCT/ILCT by changing the ancillary ligands. acs.org Similarly, for iridium complexes, DFT can elucidate the nature of the emissive state, which can be a complex mixture of different types of excited states. ucentral.cl